Methyl 1-(2-(pyrimidin-2-ylamino)thiazole-4-carbonyl)piperidine-4-carboxylate
Description
Methyl 1-(2-(pyrimidin-2-ylamino)thiazole-4-carbonyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a methyl carboxylate group at the 4-position. The piperidine nitrogen is further functionalized with a thiazole ring bearing a pyrimidin-2-ylamino moiety.
Properties
IUPAC Name |
methyl 1-[2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-23-13(22)10-3-7-20(8-4-10)12(21)11-9-24-15(18-11)19-14-16-5-2-6-17-14/h2,5-6,9-10H,3-4,7-8H2,1H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGZPUPFYISKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-(pyrimidin-2-ylamino)thiazole-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the thiazole intermediate.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.
Final Coupling and Esterification: The final step involves coupling the thiazole-pyrimidine intermediate with a piperidine derivative, followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(pyrimidin-2-ylamino)thiazole-4-carbonyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvent, temperature, and catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
Methyl 1-(2-(pyrimidin-2-ylamino)thiazole-4-carbonyl)piperidine-4-carboxylate features a unique combination of a piperidine ring, thiazole ring, and pyrimidine moiety. The synthesis typically involves several key steps:
- Formation of the Thiazole Ring : This is often achieved through the Hantzsch thiazole synthesis, combining α-haloketones with thioamides.
- Attachment of the Pyrimidine Moiety : Nucleophilic substitution reactions introduce the pyrimidine derivative to the thiazole intermediate.
- Formation of the Piperidine Ring : Cyclization reactions involving appropriate precursors yield the piperidine structure.
- Final Coupling and Esterification : The thiazole-pyrimidine intermediate is coupled with a piperidine derivative, followed by esterification to produce the final compound.
Scientific Research Applications
The compound has a broad spectrum of applications in scientific research:
Medicinal Chemistry
This compound is investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties, making them candidates for new antimicrobial agents .
- Anticancer Properties : Research indicates that this compound may inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation .
Biological Studies
The compound is utilized in biological research to explore its mechanisms of action:
- Enzyme Inhibition : It has been reported to inhibit enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects against diseases such as cancer .
- Receptor Modulation : The compound may interact with specific receptors to modulate their activity, which can be crucial in developing targeted therapies.
Chemical Synthesis
In organic chemistry, it serves as a valuable building block for synthesizing more complex molecules:
- Reagent in Organic Reactions : Its unique structure allows it to participate in various organic reactions, facilitating the development of novel compounds.
Case Studies
Several studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of Methyl 1-(2-(pyrimidin-2-ylamino)thiazole-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell signaling.
Comparison with Similar Compounds
Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate ()
Structural Differences :
- Core : Both compounds share a piperidine-4-carboxylate backbone.
- Substituents : The target compound has a thiazole-pyrimidine arm, while the patent compound (Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate) features a simpler 2-chloroethyl group.
- Functional Groups : The target includes an amide-linked thiazole and pyrimidine, whereas the patent compound has a halogenated alkyl chain.
1-(2-((N-Benzyl-2-nitrophenyl)sulfonamido)ethyl)-N-(trityloxy)-piperidine-4-carboxylate ()
Structural Differences :
Pyrazolo[3,4-d]pyrimidine Derivatives ()
Structural Differences :
- Core : focuses on fused pyrazolopyrimidine systems, whereas the target compound has discrete thiazole and pyrimidine rings connected via an amide bond.
- Functional Groups : The pyrazolopyrimidines in lack the thiazole-carbonyl linkage but feature isomerizable triazolo-pyrimidine systems.
Data Table: Structural and Functional Comparison
Key Findings and Implications
Synthetic Flexibility : Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate () demonstrates the utility of halogenated intermediates in cyclization, while the target compound’s synthesis may require advanced coupling techniques.
Biological Relevance : Piperidine-4-carboxylate derivatives are versatile scaffolds, as seen in HDAC10 inhibitors () and bronchodilator intermediates (). The target compound’s aromatic substituents position it for exploration in kinase or protease inhibition.
Biological Activity
Methyl 1-(2-(pyrimidin-2-ylamino)thiazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
This compound features a piperidine ring , a thiazole ring , and a pyrimidine moiety . Its unique structure contributes to its diverse biological activities, making it a subject of interest in drug discovery.
| Component | Structure |
|---|---|
| Piperidine | Piperidine |
| Thiazole | Thiazole |
| Pyrimidine | Pyrimidine |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially affecting metabolic processes and cellular signaling.
- Receptor Modulation : It can modulate the activity of specific receptors, leading to therapeutic effects in various diseases.
- Disruption of Cellular Processes : The compound may interfere with DNA replication and protein synthesis, which are essential for cell proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Anticancer Activity
This compound has shown promise in inhibiting cancer cell proliferation. It has been identified as an inhibitor of cyclin-dependent kinases (CDK) such as CDK4 and CDK6, which play crucial roles in cell cycle regulation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Case Studies
- Anticancer Study : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent for breast cancer .
- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it effectively inhibited bacterial growth at low concentrations, highlighting its potential for developing new antimicrobial agents .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:
- Synthesis : The compound is synthesized through multi-step organic reactions involving the formation of thiazole and pyrimidine rings followed by coupling with piperidine derivatives .
- Biological Evaluation : In vitro assays have confirmed its activity against various biological targets, supporting further exploration in drug development.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
